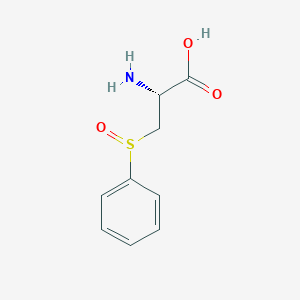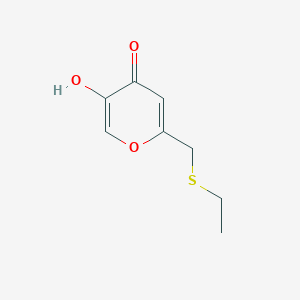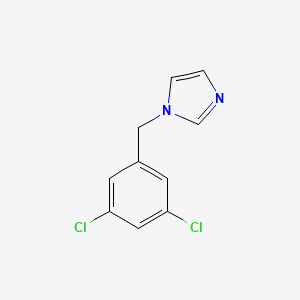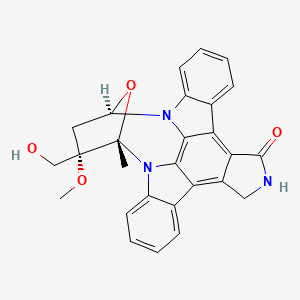![molecular formula C27H42N2O5 B10837686 (3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione CAS No. 151013-39-7](/img/structure/B10837686.png)
(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BU-4514N is a novel neuritogenetic compound isolated from the fermentation broth of the microorganism Microtetraspora species T689-92. This compound exhibits significant nerve growth factor-mimic activity and antibacterial activity against Gram-positive bacteria. Structurally, BU-4514N is related to lydicamycin, a known antibiotic .
Méthodes De Préparation
BU-4514N is produced through the fermentation of Microtetraspora species T689-92. The microorganism is cultured in a suitable medium, and the compound is subsequently isolated from the fermentation broth. The fermentation process involves the following steps :
Fermentation: The producing strain is isolated from a soil sample and cultured in a liquid medium containing glucose and yeast extract at a pH of 7.0. The culture is incubated at 32°C for 4 days with continuous shaking.
Isolation: The fermentation broth is filtered to remove the microbial cells. The filtrate is then subjected to solvent extraction, typically using ethyl acetate.
Purification: The crude extract is purified using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to obtain pure BU-4514N.
Analyse Des Réactions Chimiques
BU-4514N undergoes various chemical reactions, including:
Acetylation: BU-4514N reacts with acetic anhydride in the presence of triethylamine in methanol to form an acetylated derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: BU-4514N can participate in substitution reactions, particularly involving its hydroxyl and amino groups.
Common reagents used in these reactions include acetic anhydride, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
BU-4514N has several scientific research applications, including :
Neuritogenesis: BU-4514N promotes the differentiation of PC12 pheochromocytoma cells into sympathetic neuron-like cells, mimicking the activity of nerve growth factor. This makes it a valuable tool for studying neuronal differentiation and nerve growth factor pathways.
Antibacterial Activity: BU-4514N exhibits antibacterial activity against Gram-positive bacteria, making it a potential candidate for developing new antibiotics.
Neurodegenerative Diseases: Due to its nerve growth factor-mimic activity, BU-4514N is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Mécanisme D'action
BU-4514N exerts its effects by mimicking the activity of nerve growth factor. It binds to nerve growth factor receptors on the surface of target cells, initiating a signaling cascade that promotes neuronal differentiation and growth. The exact molecular targets and pathways involved include the activation of the nerve growth factor receptor and downstream signaling pathways that regulate neurite outgrowth .
Comparaison Avec Des Composés Similaires
BU-4514N is structurally related to lydicamycin and its analogues, such as TPU-0037A, TPU-0037B, TPU-0037C, and TPU-0037D. These compounds share similar antibacterial and neuritogenetic activities . BU-4514N is unique in its specific structural features and its potent nerve growth factor-mimic activity, which distinguishes it from other related compounds.
Similar Compounds
- Lydicamycin
- TPU-0037A
- TPU-0037B
- TPU-0037C
- TPU-0037D
Propriétés
Numéro CAS |
151013-39-7 |
|---|---|
Formule moléculaire |
C27H42N2O5 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C27H42N2O5/c1-14-6-7-19-18(10-14)11-15(2)20(12-16(3)33-23-9-8-21(28)17(4)34-23)27(19,5)25(31)24-22(30)13-29-26(24)32/h11,14,16-21,23,31H,6-10,12-13,28H2,1-5H3,(H,29,32)/b25-24- |
Clé InChI |
NKWRHFUPAYVQCE-IZHYLOQSSA-N |
SMILES isomérique |
CC1CCC2C(C1)C=C(C(C2(C)/C(=C/3\C(=O)CNC3=O)/O)CC(C)OC4CCC(C(O4)C)N)C |
SMILES canonique |
CC1CCC2C(C1)C=C(C(C2(C)C(=C3C(=O)CNC3=O)O)CC(C)OC4CCC(C(O4)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)

![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)
![(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)
![7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B10837650.png)
![4-[4-(9-Methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837653.png)
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)

![N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide](/img/structure/B10837668.png)
![1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)
![2-[[6-[(2Z)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10837675.png)

![2-[[(2S)-2-[[(2S)-2-[[1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10837684.png)